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molecular formula C10H16Cl2N2O B1283306 2-(Piperidin-4-yloxy)pyridine dihydrochloride CAS No. 313490-36-7

2-(Piperidin-4-yloxy)pyridine dihydrochloride

Cat. No. B1283306
M. Wt: 251.15 g/mol
InChI Key: XHUOAVVGHQRNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855715B1

Procedure details

1-t-Butoxycarbonyl-4-(2-pyridoxy)piperidine (6.5 g) was treated with a solution of hydrogen chloride in ethyl acetate (110 ml) for 7 h and the mixture evaporated to give 4-(2-pyridoxy)piperidine dihydrochloride, (7.4 g 90%)
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:21]>C(OCC)(=O)C>[ClH:21].[ClH:21].[N:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[O:14][CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture evaporated

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1=C(C=CC=C1)OC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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